2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a dichlorophenoxy group, a dioxidotetrahydrothiophenyl group, and a methylthiophenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions to form the dichlorophenoxy intermediate.
Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl intermediate.
Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the dioxidotetrahydrothiophenyl intermediate and the methylthiophenyl group under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy and thiophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can lead to the formation of substituted derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group may interact with certain enzymes or receptors, while the dioxidotetrahydrothiophenyl and methylthiophenyl groups may modulate the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)propionic acid: This compound shares the dichlorophenoxy group but lacks the dioxidotetrahydrothiophenyl and methylthiophenyl groups.
2-(4-chloro-2-methylphenoxy)propionic acid: Similar in structure but with different substituents on the phenoxy group.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H21Cl2NO4S2 |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide |
InChI |
InChI=1S/C19H21Cl2NO4S2/c1-12-5-7-27-18(12)10-22(15-6-8-28(24,25)11-15)19(23)13(2)26-17-4-3-14(20)9-16(17)21/h3-5,7,9,13,15H,6,8,10-11H2,1-2H3 |
InChI Key |
JCPVEWRIGRWMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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